
N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride
Descripción general
Descripción
N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride, commonly known as desoxyephedrine (DXP), is an amphetamine-type stimulant and a sympathomimetic agent. It is widely used for its stimulant and anorectic effects, and is used in the treatment of narcolepsy, attention deficit disorder (ADD), and obesity. DXP is also used as a recreational drug and is a potent central nervous system (CNS) stimulant. DXP is a chiral molecule, with two enantiomers, dextro- and levo-DXPs.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Process and Thermodynamics : The synthesis of a similar compound, Imine, derived from phenyl-N-((R)-2-((piperidine-1-yl) methyl)cyclohexylidene)methanamine, was investigated using the density functional theory method. This study analyzed the thermodynamics of the reaction, evaluating parameters like ∆H, ∆S, and ∆G at different temperatures to determine the optimal conditions for synthesis (Jafari, 2018).
- Synthesis of Related Compounds : Research on the synthesis of compounds like N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine provides insights into the methodologies that could be relevant to the synthesis of N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride (Younas, El Hallaoui, & Alami, 2014).
Biological and Medical Applications
- Photocytotoxicity in Cancer Treatment : Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine displayed significant photocytotoxicity in red light, suggesting potential applications in cancer treatment. These complexes showed effective apoptosis induction and reactive oxygen species generation in cancer cells (Basu et al., 2014).
- Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, structurally similar to N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine, were found to exhibit anticonvulsant activity, providing insights into possible neurological applications of related compounds (Pandey & Srivastava, 2011).
Material Science and Analytical Applications
- Analytical Method Development : The development of analytical methods for structurally related compounds, such as the nonaqueous capillary electrophoresis of imatinib mesylate and its related substances, can inform the analytical approaches for N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride (Ye et al., 2012).
Propiedades
IUPAC Name |
N-benzyl-N-methyl-1-piperidin-2-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14;;/h2-4,7-8,14-15H,5-6,9-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVOXYPVNJFCSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl(phenyl)-N-(2-piperidinylmethyl)-methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



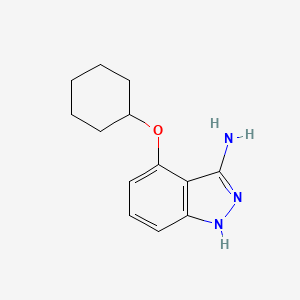
![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)

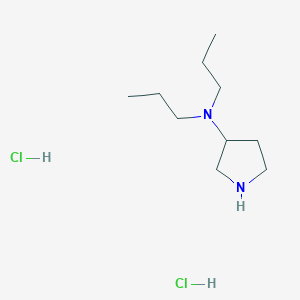
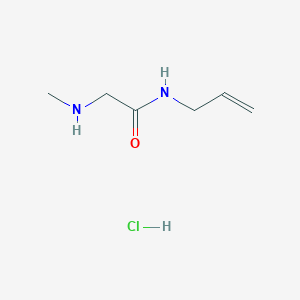
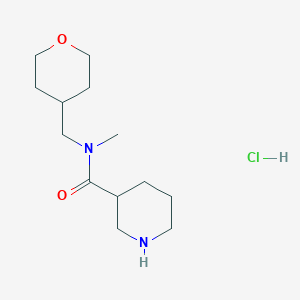
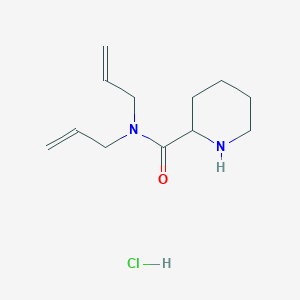
![4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1424047.png)
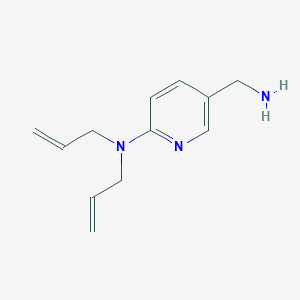
![N-[(3-Methyl-2-pyridinyl)methyl]-1-ethanamine](/img/structure/B1424049.png)
![N-[2-(Dimethylamino)ethyl]-3-piperidinecarboxamide dihydrochloride](/img/structure/B1424051.png)
![N-[3-(Dimethylamino)propyl]-2-(methylamino)-acetamide dihydrochloride](/img/structure/B1424053.png)
![3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424056.png)
